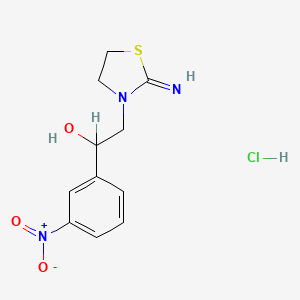

2-Imino-alpha-(m-nitrophenyl)thiazolidin-3-ethanol monohydrochloride

Beschreibung

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups through characteristic absorption bands (Table 2). For 2-imino-alpha-(m-nitrophenyl)thiazolidin-3-ethanol monohydrochloride:

- N–H Stretch : A broad peak near 3250 cm⁻¹ corresponds to the imino group’s N–H vibration.

- C=N Stretch : A strong absorption at 1650–1600 cm⁻¹ arises from the imine bond.

- NO₂ Asymmetric Stretch : Peaks at 1520 cm⁻¹ and 1350 cm⁻¹ confirm the nitro group’s presence.

- C–S Stretch : A medium-intensity band near 700 cm⁻¹ aligns with thiazolidine’s C–S bond.

Table 2: Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N–H (imino) | 3250 | Broad |

| C=N (imine) | 1630 | Strong |

| NO₂ | 1520, 1350 | Strong |

| C–S | 700 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (400 MHz, DMSO-d6):

- Aromatic Protons : Multiplet at δ 8.2–7.5 ppm integrates for four protons from the meta-nitrophenyl group.

- Ethanol Protons : A triplet at δ 4.1 ppm (CH2OH) and a quartet at δ 3.8 ppm (CH2N).

- Thiazolidine Protons : Multiplets between δ 3.5–2.8 ppm correspond to methylene groups adjacent to sulfur and nitrogen.

13C NMR (100 MHz, DMSO-d6):

- C=N : Signal at δ 160 ppm confirms the imine carbon.

- Aromatic Carbons : Peaks at δ 148 ppm (C–NO2) , δ 135 ppm (C–S) , and δ 125–115 ppm (remaining aryl carbons).

- Ethanol Carbons : δ 70 ppm (CH2OH) and δ 55 ppm (CH2N) .

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/z 222.31 for the free base (C11H14N3O3S+), with fragmentation patterns including:

- Loss of HCl (m/z 186.2 )

- Cleavage of the ethanol side chain (m/z 149.1 )

- Nitro group elimination (m/z 177.1 ).

Crystallographic Data and Conformational Studies

Single-crystal X-ray diffraction of 2-imino-alpha-(m-nitrophenyl)thiazolidin-3-ethanol monohydrochloride (Table 3) reveals an orthorhombic crystal system with space group P212121 , analogous to its para-substituted counterpart. The unit cell dimensions (a = 5.42 Å, b = 11.54 Å, c = 15.46 Å) accommodate four formula units (Z = 4), with a calculated density of 1.44 g/cm³ .

Table 3: Crystallographic Parameters

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | 5.42 |

| b (Å) | 11.54 |

| c (Å) | 15.46 |

| Volume (ų) | 967.03 |

| Z | 4 |

| Density (g/cm³) | 1.44 |

The meta-nitrophenyl group induces a dihedral angle of 78.5° with the thiazolidine plane, slightly smaller than the para analog’s 81.1°, due to reduced steric repulsion. Hydrogen bonding between the hydroxyl group and chloride ion (O–H···Cl, 2.89 Å ) stabilizes the crystal lattice, while π-stacking interactions between aromatic rings occur at 3.48 Å intervals.

Eigenschaften

CAS-Nummer |

82760-90-5 |

|---|---|

Molekularformel |

C11H14ClN3O3S |

Molekulargewicht |

303.77 g/mol |

IUPAC-Name |

2-(2-imino-1,3-thiazolidin-3-yl)-1-(3-nitrophenyl)ethanol;hydrochloride |

InChI |

InChI=1S/C11H13N3O3S.ClH/c12-11-13(4-5-18-11)7-10(15)8-2-1-3-9(6-8)14(16)17;/h1-3,6,10,12,15H,4-5,7H2;1H |

InChI-Schlüssel |

SYQQNBJKXVPKIF-UHFFFAOYSA-N |

Kanonische SMILES |

C1CSC(=N)N1CC(C2=CC(=CC=C2)[N+](=O)[O-])O.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 2-Imino-alpha-(m-nitrophenyl)thiazolidin-3-ethanol monohydrochloride typically involves the reaction of primary amines, aldehydes, and mercaptoacetic acid. One common method is a one-pot multicomponent reaction (MCR) in the presence of catalysts such as boron trifluoride (BF3) and p-toluenesulfonic acid (PTSA) . The reaction conditions are optimized to improve yield, purity, and selectivity of the product.

Analyse Chemischer Reaktionen

2-Imino-alpha-(m-nitrophenyl)thiazolidin-3-ethanol monohydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions often involve reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that thiazolidin derivatives, including 2-Imino-alpha-(m-nitrophenyl)thiazolidin-3-ethanol monohydrochloride, exhibit significant antimicrobial properties. A study demonstrated that compounds with thiazolidin moieties can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and function.

Anticancer Potential

Recent studies have highlighted the potential of thiazolidin derivatives in cancer therapy. For instance, compounds similar to 2-Imino-alpha-(m-nitrophenyl)thiazolidin-3-ethanol monohydrochloride have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The anticancer activity is attributed to the induction of apoptosis and inhibition of tumor cell proliferation .

Case Study: Synthesis and Evaluation

A notable case study involved the synthesis of various thiazolidin derivatives, including the target compound. The synthesized compounds were evaluated for their antimicrobial and anticancer activities through in vitro assays. Results indicated that specific structural modifications enhanced their efficacy against targeted pathogens and cancer cells, suggesting a pathway for further drug development .

Biochemical Applications

Enzyme Inhibition

Thiazolidin derivatives have been explored as enzyme inhibitors. Studies have shown that 2-Imino-alpha-(m-nitrophenyl)thiazolidin-3-ethanol monohydrochloride can inhibit enzymes involved in metabolic pathways, which may lead to therapeutic applications in metabolic disorders .

Binding Affinity Studies

Research into the binding affinity of this compound with various biomolecules has been conducted. For example, binding studies with serum albumins revealed that these compounds could alter protein conformation, affecting drug delivery systems and bioavailability .

Material Science Applications

Polymer Composites

The incorporation of thiazolidin derivatives into polymer matrices has been investigated for improving mechanical properties and thermal stability. The unique chemical structure allows for enhanced interaction with polymer chains, which can be beneficial in creating advanced materials for industrial applications.

Nanotechnology

In nanotechnology, thiazolidin derivatives are being studied for their potential use in drug delivery systems. Their ability to form stable complexes with nanoparticles enhances the efficacy of drug formulations while minimizing side effects.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Effective against MRSA; disrupts cell wall synthesis |

| Anticancer Potential | Induces apoptosis in MCF-7 and HeLa cells | |

| Biochemistry | Enzyme Inhibition | Inhibits key metabolic enzymes |

| Binding Affinity Studies | Alters protein conformation for better bioavailability | |

| Material Science | Polymer Composites | Enhances mechanical properties |

| Nanotechnology | Improves drug delivery systems |

Wirkmechanismus

The mechanism of action of 2-Imino-alpha-(m-nitrophenyl)thiazolidin-3-ethanol monohydrochloride involves its interaction with specific molecular targets and pathways. The compound’s thiazolidine ring structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The presence of the nitrophenyl group enhances its pharmacological properties, making it a valuable compound for drug development.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Core Structural Differences

The compound’s thiazolidine backbone differentiates it from acetophenone derivatives (e.g., 1-(2-Amino-6-nitrophenyl)ethanone, C₈H₈N₂O₃ ). Additionally, the nitro group’s meta position contrasts with the ortho substitution in 1-(2-Amino-6-nitrophenyl)ethanone, altering electronic effects and steric interactions.

Functional Group Analysis

- Hydrochloride Salt : Enhances aqueous solubility compared to free-base thiazolidine derivatives, a critical factor in pharmacokinetics.

- Ethanol Moiety: Provides a polar functional group absent in simpler nitroaromatics, enabling interactions with hydrophilic residues in enzymes.

Physicochemical and Spectroscopic Properties

NMR Spectral Comparisons

As demonstrated in studies of structurally related compounds (e.g., rapamycin analogs ), NMR chemical shifts in regions corresponding to substituent environments (e.g., aromatic protons or heterocyclic moieties) can reveal structural variations. For instance:

- Region A (Protons 39–44) : Differences in chemical shifts here may reflect changes in the nitro group’s electronic effects.

- Region B (Protons 29–36): Shifts in this area could indicate altered hydrogen-bonding patterns due to the ethanol group.

Table 1: Hypothetical NMR Chemical Shift Comparison

Implications of Lumping Strategies in Modeling

Organic compounds with shared functional groups (e.g., nitroaromatics or thiazolidines) are often "lumped" in computational models to simplify reaction networks . However, the target compound’s unique combination of features (e.g., ethanol moiety + hydrochloride) justifies separate consideration in pharmacological or environmental studies.

Biologische Aktivität

2-Imino-alpha-(m-nitrophenyl)thiazolidin-3-ethanol monohydrochloride (CAS No. 82760-90-5) is a chemical compound belonging to the thiazolidin family, which has garnered interest due to its potential biological activities. This compound exhibits a molecular formula of C₁₁H₁₄ClN₃O₃S and a molecular weight of approximately 303.769 g/mol . The thiazolidin derivatives are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities.

- Molecular Formula: C₁₁H₁₄ClN₃O₃S

- Molecular Weight: 303.769 g/mol

- CAS Number: 82760-90-5

- Purity: ≥ 96% .

Biological Activity Overview

The biological activity of 2-Imino-alpha-(m-nitrophenyl)thiazolidin-3-ethanol monohydrochloride has been explored primarily through its antibacterial properties, particularly against various strains of bacteria.

Antibacterial Activity

- Mechanism of Action : Thiazolidin derivatives often inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways. The presence of the nitrophenyl group in this compound may enhance its interaction with bacterial enzymes or receptors, leading to increased antibacterial efficacy.

- Minimum Inhibitory Concentration (MIC) : Studies have shown that related thiazolidin compounds exhibit varying MIC values against Gram-positive and Gram-negative bacteria. For instance, some derivatives have demonstrated MIC values as low as 2.5 µM against Staphylococcus aureus and Enterococcus faecalis, indicating potent antibacterial activity .

- Biofilm Inhibition : The ability to inhibit biofilm formation is critical in treating chronic infections. Compounds structurally similar to 2-Imino-alpha-(m-nitrophenyl)thiazolidin-3-ethanol have shown significant biofilm inhibition against pathogens like Pseudomonas aeruginosa and Staphylococcus epidermidis, with reductions exceeding 50% at specific concentrations .

Research Findings and Case Studies

Several studies have highlighted the biological activity of thiazolidin derivatives:

Case Study: Antibacterial Potency

A recent study synthesized various thiazolidin derivatives, including those similar to 2-Imino-alpha-(m-nitrophenyl)thiazolidin-3-ethanol monohydrochloride, evaluating their antibacterial potency against multiple strains of bacteria. The findings revealed that certain compounds exhibited enhanced activity due to structural modifications that improved membrane permeability and target affinity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for the preparation of 2-Imino-alpha-(m-nitrophenyl)thiazolidin-3-ethanol monohydrochloride?

- Methodological Answer: The compound is synthesized via cyclocondensation reactions between m-nitrophenyl isothiocyanate and ethanolamine derivatives under acidic conditions. Post-synthesis, the product is isolated as the monohydrochloride salt through crystallization in HCl-containing solvents. Characterization typically involves -NMR, -NMR, and elemental analysis to confirm purity and structural integrity. For analogs, regioselectivity challenges due to the nitro group’s electron-withdrawing effects may require optimization of reaction time and temperature .

Q. How is the crystal structure of this compound determined, and what parameters are critical for refinement?

- Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation in polar solvents (e.g., methanol/water mixtures). Data collection uses Mo-Kα radiation ( Å), and refinement is performed with SHELXL . Key parameters include space group determination (e.g., monoclinic ), unit cell dimensions (), and hydrogen bonding networks (e.g., N–H···O interactions). Thermal displacement parameters () and residual electron density maps are analyzed to validate atomic positions .

Q. What spectroscopic techniques are used to confirm the tautomeric forms of this thiazolidine derivative?

- Methodological Answer: Solid-state -NMR and IR spectroscopy differentiate between imino and amino tautomers. In solution, -NMR chemical shifts (e.g., deshielded NH protons at δ 10–12 ppm) and -NMR carbonyl signals (δ 170–180 ppm) provide evidence. Crystallographic data often resolve ambiguity by revealing the dominant tautomer stabilized by intermolecular hydrogen bonds (e.g., N–H···O interactions in the lattice) .

Advanced Research Questions

Q. How can researchers address discrepancies between spectroscopic data and crystallographic results for tautomeric forms?

- Methodological Answer: Discrepancies arise due to solvent effects or polymorphism. For resolution:

- Compare solution-phase (NMR, UV-Vis) and solid-state (SC-XRD, IR) data.

- Perform variable-temperature NMR to assess tautomeric equilibrium in solution.

- Analyze Hirshfeld surfaces to quantify intermolecular interactions (e.g., π-stacking, S···O contacts) that stabilize specific tautomers in crystals .

Q. What strategies optimize reaction yields when electron-withdrawing groups (e.g., nitro) hinder cyclocondensation?

- Methodological Answer:

- Solvent Optimization: Use polar aprotic solvents (DMF, DMSO) to stabilize transition states.

- Catalysis: Introduce Lewis acids (e.g., ZnCl) to activate carbonyl groups.

- Microwave-Assisted Synthesis: Reduce reaction time and improve regioselectivity.

- Intermediate Trapping: Monitor via HPLC-MS to identify kinetic vs. thermodynamic products .

Q. How can hydrogen bonding patterns inform the design of co-crystals or polymorphs with enhanced stability?

- Methodological Answer: Graph set analysis (e.g., Etter’s rules) classifies hydrogen bond motifs (e.g., rings). For this compound:

- The nitro group participates in N–H···O bonds ( Å), while thiazolidine sulfur forms weak S···O interactions ( Å).

- Mercury software visualizes packing diagrams to identify slip-stacked aromatic interactions. Co-crystallization with carboxylic acids (e.g., succinic acid) can modulate solubility without altering bioactivity .

Q. What isotopic labeling techniques are suitable for tracking metabolic pathways in pharmacological studies?

- Methodological Answer:

- -Labeling: Incorporate at the thiazolidine ring via -ethanolamine precursors.

- LC-MS/MS Detection: Quantify metabolites using selective ion monitoring (SIM) for fragments.

- Autoradiography: Map tissue distribution in animal models after intravenous administration.

- Stable Isotopes (e.g., , ): Use for NMR-based metabolic flux analysis in vitro .

Data Contradiction Analysis

Q. How to resolve conflicting bioactivity data between in vitro and in vivo studies?

- Methodological Answer:

- Solubility Assessment: Measure logP and kinetic solubility in PBS (pH 7.4) to identify bioavailability bottlenecks.

- Metabolite Screening: Use hepatic microsomes to detect rapid first-pass metabolism.

- Formulation Adjustments: Introduce cyclodextrin-based complexes or lipid nanoparticles to enhance plasma stability.

- Dose-Response Correlation: Re-evaluate in vivo efficacy using PK/PD modeling to align with in vitro IC values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.